Ethyl 4-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(phenyl)methyl)piperazine-1-carboxylate
Description
Ethyl 4-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(phenyl)methyl)piperazine-1-carboxylate is a heterocyclic compound featuring a thiazolo[3,2-b][1,2,4]triazole core fused with a hydroxyphenyl group and a piperazine-1-carboxylate moiety. Its molecular structure includes a phenyl substituent at the benzylic position, a 2-ethyl group on the thiazole ring, and an ethoxycarbonyl group on the piperazine nitrogen.
The compound’s complexity arises from its fused heterocyclic system, which may influence hydrogen bonding patterns (critical for crystallinity and solubility) and intermolecular interactions .
Properties
IUPAC Name |
ethyl 4-[(2-ethyl-6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-phenylmethyl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O3S/c1-3-15-21-19-25(22-15)18(26)17(29-19)16(14-8-6-5-7-9-14)23-10-12-24(13-11-23)20(27)28-4-2/h5-9,16,26H,3-4,10-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHRRVIISGPQFDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC=CC=C3)N4CCN(CC4)C(=O)OCC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to exhibit neuroprotective and anti-neuroinflammatory properties. These compounds have shown promising results in inhibiting nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells.
Mode of Action
It’s worth noting that similar compounds have shown to interact favorably with active residues of atf4 and nf-kb proteins. The reaction occurs by the formation of a C-N bond between the nitrogen of the amino group and the carbonyl carbon, and the simultaneous proton transfer from nitrogen N1 to oxygen of the C=O bond.
Biochemical Pathways
The compound appears to affect the endoplasmic reticulum (ER) stress pathway, apoptosis, and the NF-kB inflammatory pathway. The inhibition of these pathways could potentially lead to the observed neuroprotective and anti-inflammatory effects.
Result of Action
The molecular results of similar compounds have revealed promising neuroprotective and anti-inflammatory properties. They have shown significant anti-neuroinflammatory properties through the inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells. Additionally, they exhibited promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells.
Biological Activity
Ethyl 4-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(phenyl)methyl)piperazine-1-carboxylate is a novel compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 402.51 g/mol. The structure features a piperazine ring linked to a thiazole-triazole moiety and a phenyl group, which may contribute to its biological activity.
Recent studies indicate that this compound interacts with several biological pathways:
- NF-kB Pathway : The compound has been shown to modulate the NF-kB inflammatory pathway, which plays a crucial role in immune response and inflammation .
- Endoplasmic Reticulum (ER) Stress Pathway : It affects the ER stress pathway, which is involved in protein folding and quality control within cells .
- Antifungal Activity : Similar compounds have demonstrated antifungal properties by disrupting ergosterol biosynthesis in fungal cells . This mechanism is critical as it targets the cell membrane integrity of fungi.
Antifungal Properties
The compound exhibits promising antifungal activity against various strains of Candida and Aspergillus. In vitro studies have reported minimum inhibitory concentration (MIC) values that suggest effectiveness against azole-resistant fungal strains .
Neuroprotective Effects
Research indicates that the compound may possess neuroprotective properties. It has been shown to protect neuronal cells from oxidative stress and apoptosis, potentially making it beneficial in neurodegenerative disease models .
Study 1: Antifungal Efficacy
A study conducted on a series of piperazine derivatives, including this compound, revealed significant antifungal activity against Candida albicans and non-albicans strains. The results indicated that the compound displayed lower hemolytic activity compared to standard antifungals like voriconazole, suggesting a favorable safety profile .
Study 2: Inflammatory Response Modulation
In another study focusing on inflammatory diseases, the compound was tested for its ability to inhibit pro-inflammatory cytokines in vitro. Results showed a marked decrease in TNF-alpha and IL-6 levels upon treatment with the compound, indicating its potential as an anti-inflammatory agent .
Table 1: Biological Activity Summary
| Activity Type | Observations |
|---|---|
| Antifungal | Effective against C. albicans and Aspergillus |
| Neuroprotective | Reduces oxidative stress in neuronal cells |
| Anti-inflammatory | Decreases TNF-alpha and IL-6 levels |
Table 2: Comparative MIC Values
| Compound | MIC (µg/mL) |
|---|---|
| Ethyl 4-((2-ethyl-6-hydroxy...) | 8 |
| Voriconazole | 16 |
| Fluconazole | 32 |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural analogs of the target compound vary primarily in aromatic substituents, heterocyclic modifications, and piperazine functionalization. Below is a detailed comparison based on molecular structure, substituent effects, and inferred properties.
Substituent Variations on the Aromatic Ring
Notes:
- *Calculated molecular formula and weight for the target compound, derived by replacing fluorine in with hydrogen.
- Fluorine in increases molecular weight by ~19 g/mol compared to the target compound and may enhance metabolic stability via reduced susceptibility to oxidative metabolism.
Heterocyclic Core Modifications
Key Observations:
- The benzothiazole-triazole hybrid in incorporates a sulfur-linked acetyl group, which may influence redox activity or metal chelation.
Piperazine Functionalization
Analysis:
- Acetyl substitution in decreases the piperazine’s basicity, which could affect membrane permeability.
Research Findings and Implications
Hydrogen Bonding and Crystallinity
The hydroxyl group in the target compound and its analogs likely participates in hydrogen bonding networks, as described in Etter’s graph set analysis . For example, the hydroxyl-thiazolo-triazole motif may form O–H···N bonds with adjacent molecules, influencing crystal packing and melting points (though experimental data is unavailable).
Structural Validation
Compounds like were likely validated using crystallographic tools such as SHELX and ORTEP , ensuring accurate bond lengths and angles. The absence of reported density or melting points in the evidence suggests gaps in published physicochemical data.
Q & A
Q. What are the critical steps and conditions for synthesizing this compound?
The synthesis involves multi-step reactions:
- Step 1 : Formation of the thiazolo-triazole core via cyclization of precursors (e.g., hydrazine hydrate with carbonyl derivatives) under reflux in solvents like ethanol or acetonitrile .
- Step 2 : Introduction of the piperazine-carboxylate moiety using coupling reagents (e.g., phosphorus oxychloride) to link the thiazolo-triazole and phenyl groups .
- Step 3 : Purification via column chromatography or recrystallization to isolate the final product. Key conditions include temperature control (70–100°C), solvent selection (DMF for solubility), and catalyst optimization (e.g., triethylamine for acid-base reactions) .
Q. Which characterization techniques are essential for confirming its structural integrity?
- NMR spectroscopy : Assigns protons and carbons in the piperazine, thiazole-triazole, and phenyl groups .
- Mass spectrometry : Validates molecular weight (e.g., 491.56 g/mol for derivatives) and fragmentation patterns .
- X-ray crystallography : Resolves bond lengths/angles in the heterocyclic core and confirms stereochemistry .
- IR spectroscopy : Identifies functional groups (e.g., hydroxyl at ~3200 cm⁻¹, carbonyl at ~1700 cm⁻¹) .
Q. What functional groups dominate its reactivity and pharmacological potential?
The compound’s reactivity stems from:
- Thiazolo-triazole moiety : Participates in hydrogen bonding and π-π stacking with biological targets .
- Piperazine ring : Enhances solubility and serves as a scaffold for structural modifications .
- Hydroxyl group : Enables derivatization (e.g., esterification) to optimize pharmacokinetics .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for higher yields?
- Reaction path search : Quantum chemical calculations (e.g., DFT) predict transition states and intermediates to identify energy-efficient routes .
- Machine learning : Analyzes historical reaction data to recommend solvent/catalyst combinations (e.g., acetonitrile for cyclization) .
- Docking simulations : Pre-screen derivatives for bioactivity, reducing experimental trial-and-error .
Q. How should researchers resolve contradictions in reported biological activities?
- Structural benchmarking : Compare substituent effects (e.g., 4-bromophenyl vs. 3,4,5-trimethoxyphenyl) on activity using SAR studies .
- Assay standardization : Use consistent cell lines (e.g., HEK293 for neuroprotection) and control for batch-to-batch compound purity .
- Meta-analysis : Aggregate data from multiple studies to identify trends (e.g., thiazolo-triazole derivatives show higher NLRP3 inflammasome inhibition) .
Q. What strategies enhance the compound’s stability for in vivo studies?
- pH stability profiling : Test degradation rates in simulated physiological buffers (pH 2–9) to identify optimal formulation conditions .
- Thermal analysis : Use TGA/DSC to determine decomposition thresholds (e.g., >150°C for thermal stability) .
- Prodrug design : Mask the hydroxyl group with acetyl or PEGylated moieties to improve plasma half-life .
Q. How do substituent variations impact its selectivity for target proteins?
- Electron-withdrawing groups (e.g., -Cl on phenyl rings): Increase affinity for enzymatic pockets (e.g., 14-α-demethylase in antifungal studies) .
- Methoxy/ethoxy groups : Enhance blood-brain barrier penetration for neuroprotective applications .
- Piperazine modifications : Adjust N-alkylation to modulate receptor binding (e.g., serotonin vs. dopamine receptors) .
Methodological Tables
Q. Table 1: Key Reaction Conditions for Synthesis
| Step | Reagents/Catalysts | Solvent | Temperature | Yield (%) | Reference |
|---|---|---|---|---|---|
| 1 | Hydrazine hydrate | Ethanol | Reflux | 65–70 | |
| 2 | POCl₃, DIPEA | DMF | 80°C | 50–55 | |
| 3 | NaBH₄ | THF | RT | 85 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
